(5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Overview
Description
The compound “(5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone” is a synthetic chemical that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Synthetic cannabinoids are often used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone” typically involves the following steps:
Formation of the pyrrole ring: This can be achieved through a condensation reaction between a 3-fluorophenyl ketone and an amine.
Attachment of the pentyl chain: This step involves the alkylation of the pyrrole ring with a pentyl halide under basic conditions.
Coupling with naphthalene: The final step is the coupling of the pyrrole derivative with a naphthalene derivative, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pentyl chain.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for the development of analytical methods to detect synthetic cannabinoids in biological samples.
Biology
In biological research, it is used to study the interaction of synthetic cannabinoids with cannabinoid receptors in the brain and other tissues.
Medicine
In medical research, this compound is investigated for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry
In the industry, it is used in the development of new synthetic cannabinoids for potential pharmaceutical applications.
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, in the endocannabinoid system. This binding leads to the activation of various signaling pathways that modulate physiological processes such as pain perception, mood, and appetite.
Comparison with Similar Compounds
Similar Compounds
- (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
- (5-(3-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
- (5-(3-methylphenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Uniqueness
The presence of the fluorine atom on the phenyl ring in “(5-(3-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone” may confer unique binding properties and metabolic stability compared to other similar compounds. This can result in different pharmacological effects and potential therapeutic applications.
Properties
IUPAC Name |
[5-(3-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO/c1-2-3-6-15-28-18-21(17-25(28)20-11-7-12-22(27)16-20)26(29)24-14-8-10-19-9-4-5-13-23(19)24/h4-5,7-14,16-18H,2-3,6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOICOMCAJNSCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC(=CC=C2)F)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60658824 | |
Record name | [5-(3-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60658824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-31-4 | |
Record name | JWH-368 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [5-(3-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60658824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-368 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYS2YS4WNM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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